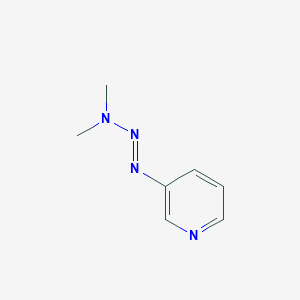
N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide: is an organic compound characterized by the presence of benzoyl, nitro, and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide typically involves multi-step processes. One common method starts with the nitration of a benzoyl-substituted aniline derivative, followed by acylation with acetic anhydride and subsequent methylation of the amide group. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and acylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Oxidation: The benzoyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N-(2-Benzoyl-4-aminophenyl)-N-methylacetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl and nitro groups into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
- N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
- N-(2-Benzoyl-4-nitrophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
Comparison: N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)17(2)15-9-8-13(18(21)22)10-14(15)16(20)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNMKHYFCVDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337227 |
Source


|
| Record name | N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103697-03-6 |
Source


|
| Record name | N-(2-Benzoyl-4-nitrophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)




